Tolmetin-d3

Vue d'ensemble

Description

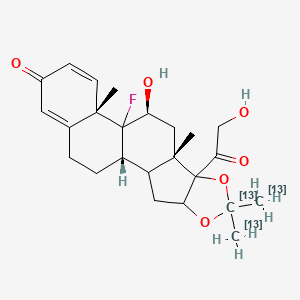

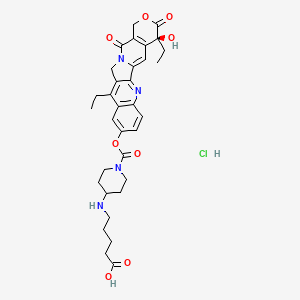

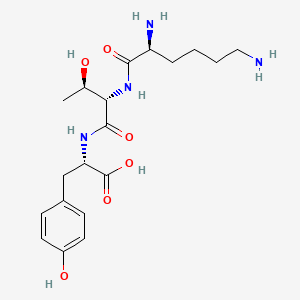

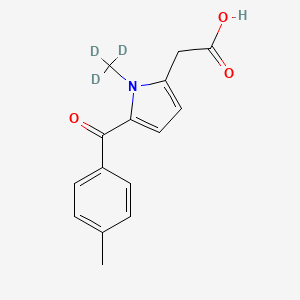

Tolmetin-d3, also known as Tolmetin, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain and help relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . The molecular formula of Tolmetin-d3 is C₁₅H₁₂D₃NO₃ .

Synthesis Analysis

The synthesis of Tolmetin involves high-yielding electrophilic substitution followed by Wolf−Kishner reduction .

Molecular Structure Analysis

The sodium salt of the C₁₅H₁₂D₃NO₃ organic anion exists in the crystal as a 1:2 hydrate .

Chemical Reactions Analysis

Tolmetin undergoes metabolic activation leading to the formation of reactive acylating derivatives that transacylate glutathione .

Physical And Chemical Properties Analysis

Tolmetin-d3 is a member of pyrroles, a monocarboxylic acid, and an aromatic ketone. It has a molecular weight of 257.28 g/mol .

Applications De Recherche Scientifique

Topical Anti-Inflammatory Medication

Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) that has been used in topical gel formulations for its anti-inflammatory properties . It has been found to be effective when used in gel bases like Pluronic F-127, different grades of Carbopol, and cellulosic polymers . The use of enhancers like propylene glycol and urea has been shown to significantly enhance the release of the drug . This highlights the potential local application of tolmetin gel as a topical anti-inflammatory medication .

Treatment of Rheumatoid Arthritis, Osteoarthritis, and Ankylosing Spondylitis

Tolmetin is commonly used for the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and periarticular disorders . It works by inhibiting cyclooxygenase activity, which reduces the tissue production of prostaglandins .

Transdermal Gels

Transdermal gels are a popular class of drug delivery systems due to their ease of application and better percutaneous absorption than other semi-solid dosage forms . Tolmetin has been used in these gels to deliver the drug directly to the disease site, producing local effects while avoiding gastric irritation and reducing adverse systemic effects .

Use in Alzheimer’s Disease Research

Tolmetin-d3 has been used in research related to Alzheimer’s disease . A study found that the compound D3, an all d-enantiomeric-peptide, specifically eliminates Aβ oligomers in vitro . In vivo, D3 enhances cognition and reduces plaque load in several transgenic AD mouse models .

Use in Vitamin D3 and Phytochemicals Research

Tolmetin-d3 has been used in research related to Vitamin D3 and phytochemicals . The study explains the cooperative effects of vitamin D3 and phytochemicals in the suppression of inflammatory responses, how it balances the natural immune response, and its link to anti-ageing effects .

Safety and Hazards

Tolmetin may cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with the duration of use. Tolmetin is contraindicated in the setting of coronary artery bypass graft (CABG) surgery. NSAIDs, including Tolmetin, cause an increased risk of serious gastrointestinal (GI) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

Orientations Futures

While Tolmetin has been used for many years to treat pain and inflammation, there is still much to learn about this drug. Future research may focus on better understanding its mechanism of action, potential side effects, and interactions with other drugs. It’s also important to continue studying the long-term effects of Tolmetin use .

Mécanisme D'action

Target of Action

Tolmetin primarily targets the Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenase-1 and 2 (COX-1 and COX-2) , play a crucial role in the inflammatory response . They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

Tolmetin acts by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors , leading to reduced inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Tolmetin is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Tolmetin prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in pain, fever, inflammation, and clotting .

Pharmacokinetics

Tolmetin exhibits good absorption and rapid metabolism . It is well absorbed after oral administration, with a time to peak serum concentration of 30 to 60 minutes . The drug undergoes hepatic metabolism via oxidation and conjugation, and the metabolites are excreted in the urine within 24 hours . The elimination half-life is biphasic, with a rapid phase of 1 to 2 hours and a slow phase of approximately 5 hours . Tolmetin is highly protein-bound (99%) .

Result of Action

The molecular effect of Tolmetin’s action is the reduction in the synthesis of prostaglandins . On a cellular level, this leads to a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation . Clinically, this results in the relief of signs and symptoms of rheumatoid arthritis and osteoarthritis, including the treatment of acute flares and long-term management .

Propriétés

IUPAC Name |

2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSPUYADGBWSHF-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CC=C1C(=O)C2=CC=C(C=C2)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676161 | |

| Record name | [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tolmetin-d3 | |

CAS RN |

1184998-16-0 | |

| Record name | [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)